7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole
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Overview
Description
7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylphenol with 2-methylbenzoyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed:
Reduction: 7-Methyl-2-(2-methylphenyl)-5-amino-1,3-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring structure allows for binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
2-Methyl-5-nitrobenzoxazole: Similar structure but lacks the additional methyl group on the phenyl ring.
7-Methyl-2-phenyl-5-nitrobenzoxazole: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness: 7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9-5-3-4-6-12(9)15-16-13-8-11(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIQQOQMJBXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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